molecular formula C9H11FN2 B15301217 2-Fluoro-5-(pyrrolidin-1-yl)pyridine

2-Fluoro-5-(pyrrolidin-1-yl)pyridine

Cat. No.: B15301217
M. Wt: 166.20 g/mol
InChI Key: RDXTYQVLZINVEQ-UHFFFAOYSA-N
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Description

2-Fluoro-5-(pyrrolidin-1-yl)pyridine is a fluorinated pyridine derivative featuring a pyrrolidine substituent at the 5-position and a fluorine atom at the 2-position. This compound is of interest in medicinal and agrochemical research due to the electronic and steric effects imparted by fluorine and the pyrrolidine moiety.

Properties

Molecular Formula

C9H11FN2

Molecular Weight

166.20 g/mol

IUPAC Name

2-fluoro-5-pyrrolidin-1-ylpyridine

InChI

InChI=1S/C9H11FN2/c10-9-4-3-8(7-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2

InChI Key

RDXTYQVLZINVEQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CN=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(pyrrolidin-1-yl)pyridine typically involves the nucleophilic substitution reaction of 2-fluoropyridine with pyrrolidine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution process, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for 2-Fluoro-5-(pyrrolidin-1-yl)pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(pyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the compound.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

2-Fluoro-5-(pyrrolidin-1-yl)pyridine has several scientific research applications, including:

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of novel therapeutic agents targeting specific biological pathways.

    Materials Science: Its unique structural properties make it a candidate for the synthesis of advanced materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study various biological processes and interactions, given its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and pyrrolidine ring contribute to the compound’s binding affinity and selectivity, influencing its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Halogen and Pyrrolidine Substitutions

The following compounds share structural similarities with 2-Fluoro-5-(pyrrolidin-1-yl)pyridine:

Compound Name CAS Number Molecular Formula Substituents (Position) Key Properties/Applications Reference
5-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine 1779120-24-9 C10H11F3N2 CF3 (2), Pyrrolidine (5) Agrochemical intermediates
5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine 1707358-15-3 C10H9F5N2 CF3 (2), 3,3-Difluoropyrrolidine (5) Enhanced lipophilicity, drug discovery
5-Chloro-3-nitro-2-(pyrrolidin-1-yl)pyridine (2j) N/A C9H11ClN4O2 Cl (5), NO2 (3), Pyrrolidine (2) Synthetic intermediate, nitration studies
2-(Piperidin-1-yl)-5-(pyrrolidin-1-yl)pyridine (2.7) N/A C14H19N3 Piperidine (2), Pyrrolidine (5) 33% yield via nucleophilic amination

Physicochemical Properties

  • Melting Points: Fluorinated derivatives (e.g., 2-Fluoro-5-(pyrrolidin-1-yl)pyridine analogues) typically exhibit higher melting points (268–287°C) compared to non-fluorinated counterparts due to increased molecular rigidity .
  • Synthetic Yields :

    • Pyrrolidine-containing pyridines synthesized via nucleophilic aromatic substitution (e.g., 2-(piperidin-1-yl)-5-(pyrrolidin-1-yl)pyridine) show moderate yields (33–81%) depending on substituent electronic effects .

Reactivity and Functional Group Effects

  • Fluorine vs. Trifluoromethyl :

    • Fluorine at the 2-position (as in 2-Fluoro-5-(pyrrolidin-1-yl)pyridine) enhances electrophilic aromatic substitution resistance compared to trifluoromethyl groups, which are electron-withdrawing and deactivate the ring .
    • Nitration studies on 5-Chloro-3-nitro-2-(pyrrolidin-1-yl)pyridine reveal that nitro groups at the 3-position stabilize intermediates via resonance, a feature absent in fluorine-substituted derivatives .
  • Pyrrolidine Modifications :

    • 5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine demonstrates that fluorination of the pyrrolidine ring increases metabolic stability in preclinical drug candidates .

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